molecular formula C22H46N6O14S B034759 Arbekacin sulfate CAS No. 104931-87-5

Arbekacin sulfate

Cat. No.: B034759
CAS No.: 104931-87-5
M. Wt: 650.7 g/mol
InChI Key: UTUVRPOLEMRKQC-XDJMXTNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arbekacin sulfate is a semisynthetic aminoglycoside antibiotic derived from kanamycin. It was first synthesized in 1973 by Hamao Umezawa and collaborators. This compound is primarily used for treating infections caused by multi-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This compound has been marketed in Japan since 1990 under the trade name Habekacin .

Mechanism of Action

Target of Action

Arbekacin sulfate, a semi-synthetic aminoglycoside antibiotic, primarily targets bacterial 30S and 16S ribosomal subunits . These subunits play a crucial role in protein synthesis within the bacterial cell. By binding to these subunits, Arbekacin interferes with the protein synthesis process, which is vital for bacterial growth and survival .

Mode of Action

Arbekacin irreversibly binds to the bacterial 30S and 16S ribosomal subunits, thereby inhibiting protein synthesis . Specifically, Arbekacin binds to four nucleotides of the 16S subunit and one amino acid of protein S12 . This interaction interferes with the decoding site around nucleotide 1400 in the 16S subunit, disrupting its interaction with the wobble base of tRNA . This disruption leads to misreading of tRNA and prevents the production of proteins, thereby inhibiting bacterial growth .

Biochemical Pathways

Arbekacin affects the protein synthesis pathway in bacteria. By binding to the bacterial ribosomal subunits, it causes misreading of tRNA, which leads to the production of aberrant proteins . This disruption in protein synthesis hampers the normal functioning of the bacteria, leading to their death .

Pharmacokinetics

It is known that arbekacin has a concentration-dependent antibacterial activity

Result of Action

The primary result of Arbekacin’s action is the inhibition of bacterial growth. By binding to the bacterial ribosomal subunits and disrupting protein synthesis, Arbekacin prevents the bacteria from producing the proteins necessary for their growth and survival . This leads to the death of the bacteria, thereby treating the infection .

Action Environment

The efficacy and stability of Arbekacin can be influenced by various environmental factors. Furthermore, Arbekacin has been designed to resist enzyme-mediated deactivation, a common resistance mechanism among other aminoglycosides . This feature enables Arbekacin to maintain its efficacy even in environments where resistance to other aminoglycosides might be prevalent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arbekacin sulfate is synthesized from dibekacin by introducing a γ-aminohydroxybutyric group at the N-1 position . The synthetic route involves multiple steps, including protection and deprotection of functional groups, and the use of various reagents to achieve the desired modifications.

Industrial Production Methods: The industrial production of this compound involves the preparation of an injection solution. This solution typically contains 30 to 200 grams of this compound, an antioxidant, an isoosmotic adjusting agent, a pH regulator, and deoxidized injection water . The pH of the solution is maintained between 6.0 and 8.0 to ensure stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: Arbekacin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions include modified aminoglycosides with enhanced antibacterial properties and reduced toxicity.

Scientific Research Applications

Arbekacin sulfate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Kanamycin: The parent compound from which arbekacin sulfate is derived.

    Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.

    Tobramycin: An aminoglycoside used to treat various bacterial infections.

    Amikacin: A derivative of kanamycin with a broader spectrum of activity.

Uniqueness: this compound is unique due to its stability against various aminoglycoside-inactivating enzymes produced by resistant bacteria . This stability makes it particularly effective against multi-resistant strains, including MRSA . Additionally, its synergistic effect with beta-lactams enhances its efficacy against multidrug-resistant Gram-negative bacteria .

Properties

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N6O10.H2O4S/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22;1-5(2,3)4/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34);(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUVRPOLEMRKQC-XDJMXTNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46N6O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046694
Record name Arbekacin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104931-87-5
Record name Arbekacin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104931-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arbekacin sulfate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104931875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arbekacin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARBEKACIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7395HZ992
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arbekacin sulfate
Reactant of Route 2
Arbekacin sulfate
Reactant of Route 3
Arbekacin sulfate
Reactant of Route 4
Arbekacin sulfate
Reactant of Route 5
Arbekacin sulfate
Reactant of Route 6
Arbekacin sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.